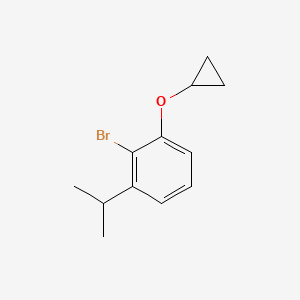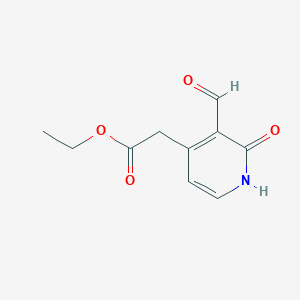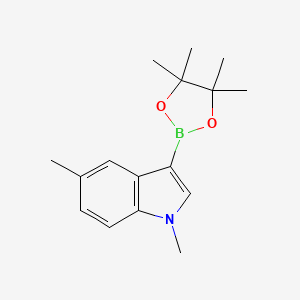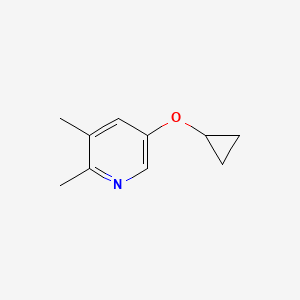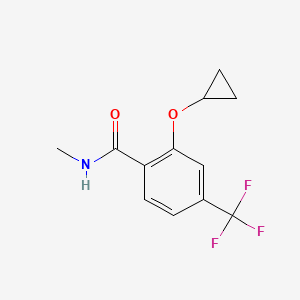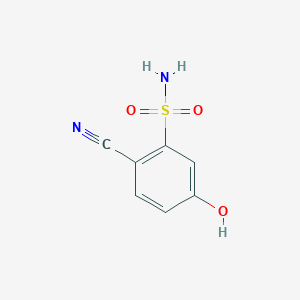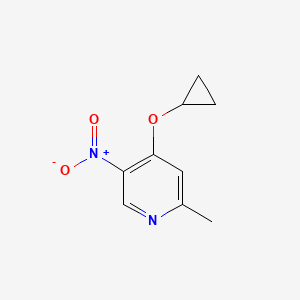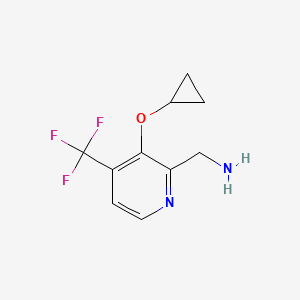
(3-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanamine is a chemical compound with the molecular formula C10H11F3N2O and a molecular weight of 232.20 g/mol . This compound features a trifluoromethyl group attached to a pyridine ring, which is further substituted with a cyclopropoxy group and a methanamine group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
The synthesis of (3-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 3-cyclopropoxy-4-(trifluoromethyl)pyridine with methanamine under specific reaction conditions. The reaction typically requires the use of a suitable solvent and may involve heating to facilitate the formation of the desired product .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis or batch processing, to meet the demand for large quantities. These methods often optimize reaction conditions, such as temperature, pressure, and catalyst use, to maximize yield and efficiency.
Análisis De Reacciones Químicas
(3-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Aplicaciones Científicas De Investigación
(3-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanamine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (3-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and selectivity towards target proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
(3-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanamine can be compared with other similar compounds, such as:
2,3-dichloro-5-(trifluoromethyl)pyridine: This compound is used in the production of crop-protection products and shares the trifluoromethyl-pyridine structure.
(3-Fluoro-4-(trifluoromethyl)pyridin-2-yl)methanol: Another compound with a trifluoromethyl-pyridine core, used in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other trifluoromethyl-pyridine derivatives.
Propiedades
Fórmula molecular |
C10H11F3N2O |
|---|---|
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
[3-cyclopropyloxy-4-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)7-3-4-15-8(5-14)9(7)16-6-1-2-6/h3-4,6H,1-2,5,14H2 |
Clave InChI |
HSJIBIPNLHLQLL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=C(C=CN=C2CN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


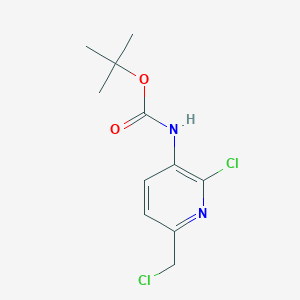
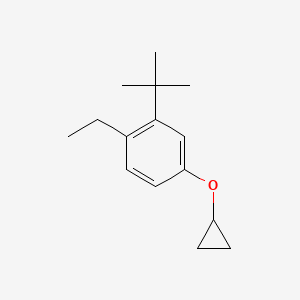

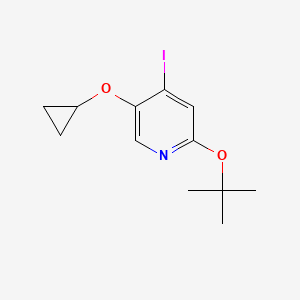
![2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B14838058.png)
